N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride
Description
N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride (CAS: 356532-23-5) is a secondary amine derivative featuring a 4-chlorobenzyl group and a cyclohexenyl-substituted ethylamine backbone. Its molecular formula is C₁₅H₂₁Cl₂N, with a molecular weight of 286.25 g/mol . The compound is synthesized via reductive amination or alkylation methods, as indicated by analogous protocols in (General Method A).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN.ClH/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h4,6-9,17H,1-3,5,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMDRQWKLWEJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Reduction of 2-Phenylethylamine (European Patent EP0623586B1)
Process Summary:
2-Phenylethylamine is reduced using lithium metal in the presence of a primary or secondary aliphatic alkylamine (preferably ethylamine) as both reagent and solvent. The reaction is conducted at low temperatures (-100 °C to -10 °C) under an inert atmosphere.-
- Lithium powder: 3.8 to 4.2 moles per mole of 2-phenylethylamine
- Temperature: Initially at -70 °C, then gradually warmed to room temperature overnight
- Solvent: Ethylamine, which also acts as a reactant
- Workup: Excess ethylamine removed by distillation; product extracted with chloroform and dried
-
- Yield of 2-(1-cyclohexenyl)ethylamine: ~70% (GC yield)
- Purity: Cyclohexylethylamine impurity reduced to about 2%
- Advantages: High yield, relatively straightforward procedure
- Disadvantages: Requires handling lithium at very low temperatures and inert atmosphere
| Parameter | Details |
|---|---|
| Starting material | 2-Phenylethylamine |
| Reducing agent | Lithium powder |
| Solvent | Ethylamine |
| Temperature range | -100 °C to -10 °C |
| Yield | ~70% (GC yield) |
| Impurity (cyclohexylethylamine) | ~2% |
Three-Step Synthesis via 1-Bromocyclohexane Acetonitrile (Chinese Patent CN105859566A)
Process Summary:
This method involves a three-step reaction starting from 1-cyclohexenylacetonitrile:- Reaction of 1-cyclohexenylacetonitrile with hydrobromic acid to form 1-bromocyclohexane acetonitrile.
- Catalytic hydrogenation of 1-bromocyclohexane acetonitrile to 1-bromocyclohexane ethylamine using a nickel-palladium alloy catalyst under elevated pressure (1–5 MPa) and mild temperature (5–50 °C).
- Reaction of 1-bromocyclohexane ethylamine with sodium hydroxide to yield 2-(1-cyclohexenyl)ethylamine.
-
- Step 1: Hydrobromic acid (30–45%), petroleum ether solvent, 40 °C, 1–2 hours
- Step 2: Hydrogenation under 1–5 MPa pressure, 5–50 °C, nickel-palladium catalyst
- Step 3: Alkaline hydrolysis with NaOH
-
- Simple synthetic route with only three steps
- High conversion rate and yield
- Cost-effective and suitable for industrial scale production
- Avoids complex multi-step indirect methods used previously
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | 1-cyclohexenylacetonitrile + HBr → 1-bromocyclohexane acetonitrile | 30–45% HBr, petroleum ether, 40 °C, 1–2 h | Intermediate formed |
| 2 | Catalytic hydrogenation to 1-bromocyclohexane ethylamine | Ni-Pd catalyst, 1–5 MPa H2, 5–50 °C | Aminated intermediate formed |
| 3 | Reaction with NaOH to yield 2-(1-cyclohexenyl)ethylamine | Alkaline hydrolysis | Final intermediate obtained |
Synthesis of this compound
Once 2-(1-cyclohexenyl)ethylamine is prepared, the final compound is synthesized by:
- N-alkylation of 2-(1-cyclohexenyl)ethylamine with 4-chlorobenzyl chloride or a related chlorobenzyl derivative to introduce the N-(4-chlorobenzyl) moiety.
- The product is then converted to its hydrochloride salt by reaction with hydrochloric acid, yielding this compound.
This step typically involves standard alkylation conditions in an appropriate solvent (e.g., acetonitrile or dichloromethane) with a base to scavenge HCl generated during the reaction.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield/Purity/Notes |
|---|---|---|---|
| Preparation of 2-(1-cyclohexenyl)ethylamine | Lithium reduction of 2-phenylethylamine | Lithium powder, ethylamine solvent, -70 °C to RT | ~70% yield, 2% impurity |
| Three-step synthesis via brominated intermediate | HBr reaction, catalytic hydrogenation (Ni-Pd), NaOH hydrolysis | High conversion, industrially scalable | |
| N-alkylation to final compound | N-alkylation with 4-chlorobenzyl chloride | Base, solvent (e.g., acetonitrile), HCl salt formation | Standard organic synthesis step |
Research Findings and Industrial Relevance
- The lithium reduction method provides a high-yield route but requires stringent low-temperature and inert atmosphere conditions, which may limit scalability.
- The three-step method described in the Chinese patent offers a more industrial-friendly approach with fewer steps, milder conditions, and better cost efficiency.
- Both methods produce the key intermediate 2-(1-cyclohexenyl)ethylamine with acceptable purity suitable for further functionalization.
- The final alkylation step to introduce the 4-chlorobenzyl group is a well-established reaction in organic synthesis, leading to the hydrochloride salt form for improved stability and handling.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It might be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound is compared to four analogs from , which share the N-(4-chlorobenzyl) core but differ in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound ID | Substituent | Molecular Formula | Molecular Weight (g/mol) | LCMS Retention Time (min) | HRMS (Observed) |
|---|---|---|---|---|---|
| Target | 1-Cyclohexen-1-yl | C₁₅H₂₁Cl₂N | 286.25 | N/A | N/A |
| 5 | 5-Nitrothiophen-2-yl | C₁₉H₁₈ClN₂O₂S | 373.08 | 1.21 | 373.0780 |
| 6 | 2-Fluorobenzyl | C₁₉H₁₇ClFN₂O₂S | 391.07 | 1.25 | 391.0684 |
| 7 | 3-Methylbutyl | C₁₇H₂₂ClN₂O₂S | 353.11 | 1.13 | 353.1091 |
| 8 | Pyridin-3-ylmethyl | C₁₈H₁₇ClN₂O₂S | 374.07 | 0.81 | 374.0731 |
Key Observations :
- Polarity : The target compound’s cyclohexenyl group is less polar than the nitrothiophenyl (5) or pyridinyl (8) groups, likely reducing aqueous solubility but enhancing membrane permeability .
- Retention Time : Shorter retention times (e.g., 0.81 min for compound 8) correlate with higher polarity, suggesting the target may have intermediate hydrophobicity .
Stereochemical Considerations
The (R)-enantiomer of a related compound, (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride (CAS: 29850-85-9), shows the importance of stereochemistry in biological activity . While the target compound’s stereochemistry is unspecified, enantiomeric purity could critically influence its efficacy and toxicity.
Biological Activity
N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride, commonly referred to as compound CID 11948833 , is a chemical compound with a molecular formula of and a molecular weight of approximately 286.2 g/mol. This compound has garnered interest in various biological studies due to its potential pharmacological properties.
The biological activity of this compound primarily involves its interaction with adrenergic receptors. Studies have shown that compounds with similar structures often act as alpha-adrenergic antagonists , which can influence various physiological processes such as blood pressure regulation and neurotransmitter release.
Pharmacological Properties
Research indicates that this compound exhibits significant antitumor activity . For instance, studies have demonstrated that related compounds exhibit high affinity for alpha1-adrenoreceptors, particularly the alpha1D and alpha1B subtypes, which are implicated in the modulation of apoptosis and cell proliferation in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
In a notable case study, a series of new alpha1-adrenoreceptor antagonists were synthesized, including derivatives of this compound. These compounds were tested on human PC-3 prostate cancer cells, revealing that certain derivatives exhibited potent antitumor effects at low micromolar concentrations. The study highlighted the role of alpha1-adrenoreceptors in regulating apoptosis and cell proliferation, suggesting therapeutic potential for this compound in cancer treatment .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The sulforhodamine B (SRB) assay was employed to measure cell viability, revealing that the compound can effectively reduce cell proliferation in a dose-dependent manner.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, potential side effects, and mechanisms of action will be crucial for understanding its therapeutic applications.
Q & A
Q. What are the key considerations for synthesizing N-(4-Chlorobenzyl)-2-(1-cyclohexen-1-YL)-1-ethanamine hydrochloride in a laboratory setting?
The synthesis involves multi-step organic reactions, typically starting with the formation of an acyl chloride intermediate. For example, reacting a carboxylic acid derivative (e.g., 4-chlorophenylacetic acid) with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by coupling with 2-(1-cyclohexen-1-yl)ethylamine under controlled conditions. Critical parameters include:
- Temperature : Maintain 0–5°C during acyl chloride formation to prevent side reactions.
- Solvent choice : Use anhydrous dichloromethane or tetrahydrofuran (THF) to ensure reactivity and solubility.
- Purification : Column chromatography or recrystallization is essential to isolate the final hydrochloride salt with >95% purity .
Q. How can researchers confirm the structural identity and purity of the compound post-synthesis?
Characterization relies on a combination of analytical techniques:
- NMR spectroscopy : and NMR verify the presence of the cyclohexenyl group (δ ~5.5 ppm for vinyl protons) and the chlorobenzyl moiety (δ ~4.3 ppm for benzylic protons).
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 286.25 (CHClN) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 62.94%, H: 7.34%, Cl: 24.72%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Collect hydrochloride-containing waste separately and treat with a neutralizing agent (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties or reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the compound’s electronic structure. Key applications include:
Q. How does the cyclohexenyl moiety influence the compound’s reactivity in substitution or addition reactions?
The cyclohexenyl group participates in:
- Hydrogenation : Catalytic hydrogenation (H, Pd/C) converts the cyclohexene ring to cyclohexane, altering lipophilicity.
- Electrophilic addition : Reacts with halogens (e.g., Br) to form dihalogenated intermediates.
- Ring-opening metathesis : Grubbs catalyst enables polymerization or functionalization for derivative synthesis .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Process optimization : Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., amine acylation).
- By-product suppression : Add molecular sieves to absorb water during amide bond formation, preventing hydrolysis.
- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Methodological Guidance for Contradictory Data
- Discrepancies in reported melting points : Cross-validate using differential scanning calorimetry (DSC) and compare with literature values from peer-reviewed journals (e.g., Journal of Medicinal Chemistry).
- Conflicting bioactivity data : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and use positive/negative controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
